2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic molecule with a complex architecture. Key structural features include:
- Triazolo[4,3-b]pyridazine core: A fused bicyclic system with a trifluoromethyl (-CF₃) group at position 3, enhancing metabolic stability and binding affinity .
- Azetidine ring: A four-membered nitrogen-containing ring linked to the triazolopyridazine moiety, contributing to conformational rigidity.
- Hexahydrocinnolin-3-one: A partially saturated cinnoline derivative with a ketone group, influencing solubility and target interactions.
This compound’s design leverages the Chemical Similarity Principle, which posits that structural analogs share biological properties . However, nuanced differences in substituents and ring systems can modulate activity and pharmacokinetics.
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)17-23-22-14-5-6-15(25-28(14)17)26-8-11(9-26)10-27-16(29)7-12-3-1-2-4-13(12)24-27/h5-7,11H,1-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQKJWZWZNRQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on current research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structure that incorporates multiple functional groups, which may contribute to its biological activity. The presence of a trifluoromethyl group and a triazole moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds structurally related to triazoles have shown activity against various pathogens including Mycobacterium tuberculosis. In one study, certain triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . Although specific data on the target compound is limited, the structural similarities suggest it may possess comparable antimicrobial efficacy.
Antidiabetic Potential
The compound's structural features are reminiscent of other known DPP-IV inhibitors which are used in diabetes management. For example, E3024 is a selective DPP-IV inhibitor that demonstrated significant reductions in glucose excursions in diabetic rat models without causing hypoglycemia . Given the structural parallels, it is plausible that the target compound could exhibit similar antidiabetic properties.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related triazole derivatives indicated low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development . Future studies should assess the cytotoxic effects of the target compound to ensure its viability as a therapeutic agent.
Case Studies and Research Findings
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on structural analysis and known activities of similar compounds:
- Inhibition of Enzymes : The triazole ring may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The azetidine and hexahydrocinnolin moieties could potentially modulate receptor activity involved in glucose metabolism or microbial inhibition.
Comparison with Similar Compounds
Research Findings and Mechanistic Implications
Chemical Similarity and Activity Prediction
Deviations from Similarity Principles
- Bioavailability: Compound 39 (triazolo[4,3-a]pyridine) shows nanomolar activity despite structural divergence, emphasizing the role of 3D shape complementarity .
- Biological Context : Two triazolo derivatives may induce apoptosis via different pathways despite structural similarity, as seen in chemotherapy agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
